molecular formula C6HCl3F2 B3392794 1,2,4-Trichloro-3,5-difluorobenzene CAS No. 13656-67-2

1,2,4-Trichloro-3,5-difluorobenzene

Cat. No.: B3392794
CAS No.: 13656-67-2
M. Wt: 217.4 g/mol
InChI Key: FSLSECKXKGUZHL-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-3,5-difluorobenzene is an organic compound with the molecular formula C6HCl3F2. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and two by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trichloro-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 1,2,4-trichlorobenzene, fluorination can be achieved using reagents like antimony trifluoride (SbF3) or hydrogen fluoride (HF) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trichloro-3,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

1,2,4-Trichloro-3,5-difluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism by which 1,2,4-Trichloro-3,5-difluorobenzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. This makes it a valuable tool in studying enzyme kinetics and receptor-ligand interactions .

Comparison with Similar Compounds

Uniqueness: 1,2,4-Trichloro-3,5-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. This combination enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

1,2,4-trichloro-3,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3F2/c7-2-1-3(10)5(9)6(11)4(2)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLSECKXKGUZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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